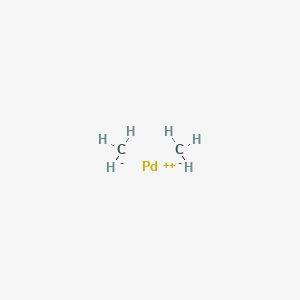
Palladium, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium, dimethyl- is an organometallic compound that features palladium bonded to two methyl groups This compound is of significant interest in the field of chemistry due to its unique properties and its role in various catalytic processes
Preparation Methods
The synthesis of palladium, dimethyl- typically involves the reaction of palladium(II) chloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the methylating agents. Industrial production methods often involve the use of palladium(II) acetate as a precursor, which is then reacted with methylating agents under controlled conditions to yield palladium, dimethyl-.
Chemical Reactions Analysis
Palladium, dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules and polymers.
Scientific Research Applications
Palladium, dimethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Biology: It is used in the development of new pharmaceuticals and in the study of biological processes that involve metal ions.
Medicine: Palladium compounds are being explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of fine chemicals, polymers, and in various catalytic processes in the chemical industry.
Mechanism of Action
The mechanism by which palladium, dimethyl- exerts its effects typically involves the formation of palladium(0) species, which then participate in catalytic cycles. These cycles often involve oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include organic substrates and various ligands that interact with the palladium center.
Comparison with Similar Compounds
Palladium, dimethyl- can be compared to other palladium compounds such as palladium(II) acetate, palladium(II) chloride, and palladium(0) complexes. While all these compounds are used in catalysis, palladium, dimethyl- is unique in its ability to facilitate specific types of reactions, particularly those involving methyl groups. Similar compounds include:
Palladium(II) acetate: Used as a precursor in many palladium-catalyzed reactions.
Palladium(II) chloride: Commonly used in the synthesis of other palladium complexes.
Palladium(0) complexes: Widely used in various catalytic processes.
Palladium, dimethyl- stands out due to its specific reactivity and the types of products it can help synthesize.
Properties
CAS No. |
93895-88-6 |
|---|---|
Molecular Formula |
C2H6Pd |
Molecular Weight |
136.49 g/mol |
IUPAC Name |
carbanide;palladium(2+) |
InChI |
InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |
InChI Key |
IRZVKYGINSGOOD-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















